molecular formula C19H22N4O2 B11297538 2-[(3,5-Dimethylpiperidino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

2-[(3,5-Dimethylpiperidino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

Cat. No.: B11297538
M. Wt: 338.4 g/mol
InChI Key: QUKSFCKGMCXBBM-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylpiperidino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex heterocyclic compound that belongs to the class of pyrido[1,2-A]pyrrolo[2,3-D]pyrimidines. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a pyrimidine ring fused together. It has a molecular formula of C19H22N4O2 and a molecular weight of 338.41 g/mol .

Preparation Methods

The synthesis of 2-[(3,5-Dimethylpiperidino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves several steps. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . The reaction conditions typically include heating under reflux with sodium methoxide in butanol, transforming 5-acetyl-4-aminopyrimidines into pyrido[2,3-D]pyrimidin-5-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-[(3,5-Dimethylpiperidino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(3,5-Dimethylpiperidino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylpiperidino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves its interaction with molecular targets such as tyrosine kinases and cyclin-dependent kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

5-(3,5-dimethylpiperidine-1-carbonyl)-6-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one

InChI

InChI=1S/C19H22N4O2/c1-12-8-13(2)11-22(10-12)19(25)15-9-14-17(21(15)3)20-16-6-4-5-7-23(16)18(14)24/h4-7,9,12-13H,8,10-11H2,1-3H3

InChI Key

QUKSFCKGMCXBBM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O)C

Origin of Product

United States

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